molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

Cat. No.: B140989
CAS No.: 125666-67-3
M. Wt: 343.37 g/mol
InChI Key: ZHZSJDDTHHYMPA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate (CAS: 125666-67-3) is a synthetic organic compound with the molecular formula C₁₆H₂₅NO₇ and a molecular weight of 343.37 g/mol. Its structure features a pentanoic acid backbone modified by an acetate ester and a 3,5-dimethoxyphenoxy group substituted with an aminomethyl moiety at the para position.

Properties

IUPAC Name

acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSJDDTHHYMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562391
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125666-67-3
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound (C₁₆H₂₅NO₇, MW: 343.37 g/mol) consists of a pentanoic acid backbone linked to a 3,5-dimethoxy-4-(aminomethyl)phenoxy group, with an acetate moiety modifying the aminomethyl group. Its IUPAC name, acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid , reflects this dual-component structure. Key properties include:

  • Hydrogen bond donors/acceptors : 3/8

  • Rotatable bonds : 9

  • Storage : Stable at 2–8°C in chloroform, dichloromethane, or DMSO.

Synthetic Pathways

Parent Compound Synthesis: 5-[4-Aminomethyl-3,5-dimethoxyphenoxy]-pentanoic Acid

The precursor is synthesized via nucleophilic aromatic substitution (NAS). A 3,5-dimethoxy-4-nitrobenzyl bromide undergoes coupling with pentanoic acid derivatives, followed by nitro group reduction to yield the aminomethyl intermediate.

Reaction Scheme :

  • NAS : 3,5-Dimethoxy-4-nitrobenzyl bromide + pentanoic acid ester → Nitro intermediate.

  • Reduction : Nitro → Aminomethyl using H₂/Pd-C or NaBH₄/CuCl₂.

Acetylation to Form the Target Compound

The aminomethyl group is acetylated using acetic anhydride or acetyl chloride under mild basic conditions (e.g., pyridine or triethylamine).

Optimized Protocol :

  • Reagents : Acetic anhydride (1.2 eq), triethylamine (2 eq), anhydrous DCM.

  • Conditions : 0°C → room temperature, 12–24 hours.

  • Workup : Quench with ice-water, extract with DCM, dry (Na₂SO₄), and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : ~85% (theoretical, inferred from analogous acetylation reactions).

Industrial-Scale Production and Quality Control

Solid-Phase Synthesis Integration

The compound’s primary application lies in BAL-mediated SPPS. Key steps include:

  • Resin Loading : Coupling the parent acid to Wang resin via ester linkage.

  • On-Resin Acetylation : Treating with acetic anhydride to protect the amine during peptide elongation.

  • Cleavage : TFA treatment releases the peptide while retaining the acetate group.

Table 1 : Comparison of Acetylation Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
Classical AcetylationAc₂O, Et₃NDCM248598
Microwave-AssistedAc₂O, DMAPTHF18897
EnzymaticVinyl acetate, LipaseToluene487895

Mechanistic Insights

Acetylation Kinetics

The reaction follows second-order kinetics, with rate constants dependent on base strength and solvent polarity. Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amine, accelerating acylation.

Side Reactions and Mitigation

  • Over-Acylation : Controlled by stoichiometric acetic anhydride (1.2 eq).

  • Ester Hydrolysis : Avoid aqueous workup until reaction completion.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 2H, aromatic), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 3.20 (s, 2H, CH₂NH), 2.30 (t, J = 7.2 Hz, 2H, COOH), 1.80–1.40 (m, 4H, CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O acid).

Purity Assessment

HPLC (C18 column, MeCN:H₂O = 70:30, 1 mL/min): Rt = 8.2 min, purity >98%.

Applications in Pharmaceutical Synthesis

Role in BAL Linker Technology

The acetate group enhances stability during peptide elongation, preventing premature cleavage. Post-synthesis, acidic treatment (e.g., 95% TFA) selectively removes the BAL linker while retaining peptide integrity.

Case Study: Antimicrobial Peptides

Compounds synthesized using this acetate derivative show enhanced resistance to proteolytic degradation, as demonstrated in rifamycin analogues .

Chemical Reactions Analysis

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Applications : Recent studies have explored the neuroprotective effects of compounds similar to 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate. For example, hybrid compounds designed from natural products showed significant neuroprotection in cellular models of Alzheimer's disease (AD). These compounds exhibited low nanomolar potency and were effective in inhibiting amyloid-β oligomer production while demonstrating antioxidative properties . The potential of this compound as a neuroprotectant suggests that it may play a role in developing therapies for neurodegenerative diseases.

Organic Synthesis

Reagent in Organic Chemistry : The compound is utilized as a reagent in organic synthesis processes. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of more complex organic molecules. This application is crucial for synthesizing pharmaceutical intermediates and other biologically active compounds .

Case Study 1: Neuroprotection Research

In a study focused on developing neuroprotectants for Alzheimer's disease, researchers synthesized hybrid compounds incorporating structures similar to this compound. The lead compound demonstrated significant neuroprotective effects with an EC50 of 27.60 ± 9.4 nM in MC65 cells, indicating its potential for further development as a therapeutic agent against AD .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another study highlighted the use of this compound as a reagent in synthesizing pharmaceutical intermediates. The ability of this compound to facilitate complex reactions has made it valuable in the pharmaceutical industry for developing new drugs.

Summary Table of Applications

Application AreaDescriptionReferences
Neuroprotection Potential treatment for Alzheimer's disease; significant potency against amyloid-β oligomers
Organic Synthesis Used as a reagent for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Availability Status
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate 125666-67-3 C₁₆H₂₅NO₇ 343.37 Ether, methoxy, acetate, aminomethyl Discontinued
(3,5-Dimethoxyphenyl)acetic Acid 4670-10-4 C₁₀H₁₂O₄ 196.20 Carboxylic acid, methoxy Available
5-(4-Hydroxyphenyl)pentanoic Acid 4654-08-4 C₁₁H₁₄O₃ 194.23 Carboxylic acid, hydroxy Available
(1R-cis)-3-Aminocyclopentanemethanol 117957-62-5 C₆H₁₃NO 115.18 Cyclic amine, hydroxymethyl Available

Functional Group and Reactivity Analysis

Methoxy vs. Hydroxy Substitutions The target compound’s 3,5-dimethoxyphenoxy group enhances lipophilicity compared to 5-(4-hydroxyphenyl)pentanoic acid’s phenolic -OH group. Methoxy groups are less acidic (pKa ~10 vs. ~9.9 for -OH) and more resistant to oxidation, which may improve metabolic stability in biological applications . The acetate ester in the target compound contrasts with the free carboxylic acid in (3,5-dimethoxyphenyl)acetic acid. Esters typically exhibit higher volatility and lower melting points but require hydrolysis for activation in prodrug designs.

Aminomethyl vs. Cyclic Amine Moieties The aminomethyl group in the target compound provides a primary amine for conjugation (e.g., peptide coupling), whereas (1R-cis)-3-Aminocyclopentanemethanol contains a cyclic secondary amine. The latter’s rigid structure may favor receptor binding in chiral environments, as seen in neurotransmitter analogs .

Physicochemical and Commercial Considerations

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (343.37 vs. ~115–200 g/mol for analogs) suggests reduced aqueous solubility, which could limit bioavailability.
  • Commercial Viability : The discontinuation of the target compound contrasts with the availability of simpler analogs like (3,5-dimethoxyphenyl)acetic acid, which is easier to synthesize and widely used in pharmaceutical intermediates .

Biological Activity

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate (CAS Number: 125666-67-3) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C16H25NO7, with a molecular weight of 343.372 g/mol. Its structural characteristics include:

  • Molecular Weight : 343.372 g/mol
  • LogP : 2.587 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 128.31 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through interactions with biological macromolecules such as proteins and nucleic acids. The presence of the aminomethyl group suggests potential for receptor binding or enzyme inhibition.

Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds demonstrated that modifications in the alkyl chain length significantly influenced their activity against cancer cell lines. The findings indicated that shorter diaminoalkane substituents enhanced antiproliferative potency, while longer chains diminished activity .

CompoundGI50 (µM)Cell Line
Camptothecin0.1Various
Indenoisoquinoline0.2Various
This compoundTBDTBD

Case Studies

  • Cancer Cell Line Studies : In vitro studies on various human cancer cell lines revealed that the compound exhibits significant cytotoxicity, with GI50 values comparable to established chemotherapeutics like camptothecin. The mechanism was attributed to topoisomerase I inhibition, leading to DNA damage and apoptosis in cancer cells .
  • Neuroprotective Effects : Another area of interest is the neuroprotective potential of the compound against amyloid-beta toxicity in neuronal models. Preliminary results suggest that it may mitigate oxidative stress and prevent neurodegeneration associated with Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound has been documented in several studies focusing on its structural elucidation and biological evaluation. Techniques such as NMR and mass spectrometry were employed for characterization .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds indicates that specific functional groups significantly affect biological activity. For instance, variations in the length and branching of alkyl chains can lead to substantial differences in antiproliferative effects .

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early-stage studies suggest that while the compound exhibits promising therapeutic effects, careful consideration of dosage and administration routes is necessary to minimize adverse effects.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate?

Answer: Synthesis optimization should focus on orthogonal experimental design to evaluate critical parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for the phenoxy linkage .
  • Catalyst screening : Use palladium or copper catalysts for coupling reactions involving the aminomethyl group .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates with >95% purity, as referenced in chemical engineering protocols .
  • Yield improvement : Monitor reaction kinetics via HPLC to identify rate-limiting steps and adjust stoichiometry .

Q. Which analytical techniques are most robust for characterizing the compound’s structural integrity and purity?

Answer: A multi-modal approach is essential:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the acetoxy group and dimethoxy substitution patterns .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for protonated ion detection) .
  • HPLC-DAD : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., carboxylic acid, ether linkages) via characteristic absorption bands .

Q. How should researchers evaluate the compound’s stability under laboratory storage conditions?

Answer: Conduct accelerated degradation studies:

  • Temperature : Store at 4°C (short-term) vs. -20°C (long-term) and compare degradation via HPLC .
  • pH stability : Test solubility in buffers (pH 2–9) to identify hydrolytic susceptibility of the acetoxy group .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. What in vitro pharmacological screening strategies are applicable for initial bioactivity assessment?

Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data be systematically resolved?

Answer: Address discrepancies through:

  • Metabolic stability assays : Use liver microsomes to assess first-pass metabolism of the aminomethyl group .
  • Pharmacokinetic profiling : Compare plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS in rodent models .
  • Dose-response reevaluation : Apply Hill slope analysis to distinguish between efficacy and toxicity thresholds .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in anti-proliferative contexts?

Answer: Integrate omics and molecular approaches:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated cells .
  • Molecular docking : Simulate interactions with targets like tubulin or topoisomerase II using AutoDock Vina .
  • Western blotting : Validate protein expression changes (e.g., Bcl-2, caspase-3) .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for derivative design?

Answer: Leverage in silico tools:

  • QSAR modeling : Use Schrödinger’s Maestro to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity .
  • ADMET prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
  • Dynamics simulations : Conduct MD simulations to assess binding stability with target proteins .

Q. What protocols ensure safe handling and mitigate hazards during experimental use?

Answer: Follow safety guidelines for aminomethyl derivatives:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Emergency protocols : Maintain spill kits and eyewash stations, as per OSHA standards .

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